molecular formula C21H21F3N4O B2751556 N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)quinoline-2-carboxamide CAS No. 2034292-70-9

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)quinoline-2-carboxamide

Cat. No.: B2751556
CAS No.: 2034292-70-9
M. Wt: 402.421
InChI Key: CGKIWVHGHHKWJG-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)quinoline-2-carboxamide is a complex organic compound characterized by a quinoline core with a variety of functional groups attached to its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)quinoline-2-carboxamide can be achieved through multiple synthetic routes. One common method involves the cyclization of an appropriate quinoline derivative with a substituted pyrazole in the presence of a base. The reaction conditions typically require a solvent such as dichloromethane or dimethylformamide, and may involve a catalyst such as palladium or copper salts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes to produce larger quantities. This generally requires optimization of reaction conditions to increase yield and purity, as well as the development of cost-effective and efficient processes. Techniques such as continuous flow chemistry and high-throughput screening may be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)quinoline-2-carboxamide is known to undergo various types of chemical reactions including:

  • Oxidation: : This compound can be oxidized to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be employed to alter the compound's structure by removing oxygen or adding hydrogen.

  • Substitution: : Substitution reactions can replace existing groups with different functional groups to modify the compound's properties.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

  • Reduction: : Common reagents include lithium aluminum hydride or sodium borohydride under anhydrous conditions.

  • Substitution: : Halogenation reactions often use reagents like bromine or chlorine, while nucleophilic substitution may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce quinoline-2-carboxylic acid derivatives, while reduction could yield various hydrogenated products.

Scientific Research Applications

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)quinoline-2-carboxamide finds applications in several areas:

  • Chemistry: : As a building block in organic synthesis and the development of new materials.

  • Biology: : Studied for its potential biological activity and interactions with various biomolecules.

  • Medicine: : Explored for its potential therapeutic effects and as a lead compound in drug discovery.

  • Industry: : Used in the development of agrochemicals, dyes, and other specialized products.

Mechanism of Action

The compound exerts its effects through specific molecular interactions with its targets. The pyrazole and quinoline moieties allow it to interact with proteins, enzymes, or receptors, modulating their activity. Pathways involved include inhibition or activation of specific enzymes, receptor binding, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and pyrazole-containing molecules. These compounds share structural similarities but differ in functional groups, leading to variations in their chemical properties and applications. Examples include:

  • N-cyclopentyl-N-(2-(1H-pyrazol-1-yl)ethyl)quinoline-2-carboxamide

  • N-cyclopentyl-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)quinoline-2-carboxamide

Properties

IUPAC Name

N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O/c22-21(23,24)19-11-12-27(26-19)13-14-28(16-6-2-3-7-16)20(29)18-10-9-15-5-1-4-8-17(15)25-18/h1,4-5,8-12,16H,2-3,6-7,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKIWVHGHHKWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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